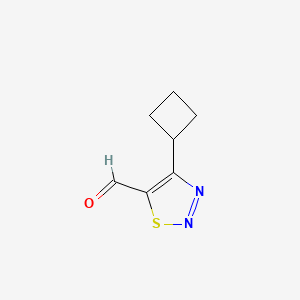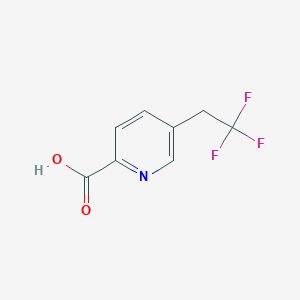
2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the second position and a trifluoroethyl group at the fifth position. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)- typically involves the introduction of the trifluoroethyl group to a pyridinecarboxylic acid precursor. One common method involves the reaction of 2-pyridinecarboxylic acid with a trifluoroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and solvent selection, to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may contribute to its biological activity by facilitating interactions with enzymes, receptors, or other cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Lacks the trifluoroethyl group, resulting in different chemical properties and applications.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Has the carboxylic acid group at the fourth position and is used in the synthesis of various pharmaceuticals.
Uniqueness
The presence of the trifluoroethyl group in 2-Pyridinecarboxylic acid, 5-(2,2,2-trifluoroethyl)- imparts unique chemical properties, such as increased lipophilicity and stability, which can enhance its performance in specific applications compared to its analogs.
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
5-(2,2,2-trifluoroethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)3-5-1-2-6(7(13)14)12-4-5/h1-2,4H,3H2,(H,13,14) |
Clé InChI |
KXQZLPJUICJJFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CC(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


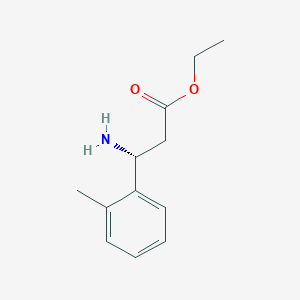
![3-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B15307403.png)
![12H-Benzo[b]thioxanthen-12-one](/img/structure/B15307410.png)
![Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15307412.png)
![Cyclopentanecarboxylic acid, 1-[(methylsulfonyl)amino]-(9CI)](/img/structure/B15307423.png)
![3-Oxaspiro[5.5]undecan-7-amine](/img/structure/B15307424.png)
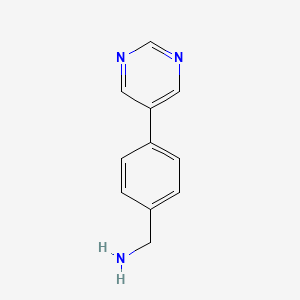
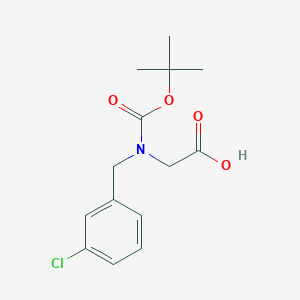

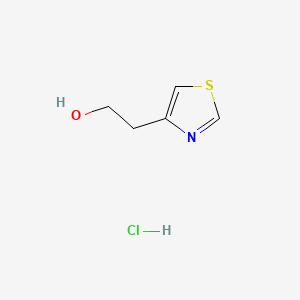

![2-[2-(2-bromo-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15307486.png)

